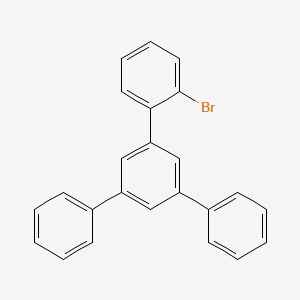

1-(2-bromophenyl)-3,5-diphenylbenzene

Description

1-(2-Bromophenyl)-3,5-diphenylbenzene is a brominated aromatic compound characterized by a central benzene ring substituted with a 2-bromophenyl group and two phenyl groups at the 3- and 5-positions. Its molecular structure (C24H17Br) confers unique steric and electronic properties, making it a valuable precursor in cross-coupling reactions, particularly Suzuki-Miyaura couplings, to synthesize advanced materials like organic light-emitting diodes (OLEDs) and liquid crystals . The bulky 3,5-diphenyl substituents enhance thermal stability and photophysical performance in materials science applications . X-ray crystallography reveals distinct rotational conformations of its phenyl rings, which influence packing behavior and reactivity .

Properties

IUPAC Name |

1-(2-bromophenyl)-3,5-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Br/c25-24-14-8-7-13-23(24)22-16-20(18-9-3-1-4-10-18)15-21(17-22)19-11-5-2-6-12-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTPJDDVFCPFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- typically involves the bromination of 1,1’:3’,1’'-terphenyl. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of 1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex aromatic structures.

Oxidation and Reduction: The phenyl groups can undergo oxidation to form quinones or reduction to form cyclohexyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents such as ethanol or water.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride in appropriate solvents.

Major Products Formed

Substitution Reactions: Phenyl-substituted derivatives.

Coupling Reactions: Extended aromatic systems.

Oxidation and Reduction: Quinones or cyclohexyl derivatives.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis:

1-(2-bromophenyl)-3,5-diphenylbenzene serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various substitutions that can lead to new materials with tailored properties.

Organic Semiconductors:

Due to its π-conjugated system, this compound is investigated for its potential use in organic semiconductors. It can facilitate electron transport due to π-π stacking interactions, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biology

Biochemical Probes:

The compound has been explored as a ligand in biochemical assays and molecular biology studies. Its ability to interact with biomolecules makes it a candidate for probing cellular mechanisms and signaling pathways .

Potential Therapeutic Applications:

Research indicates that this compound may exhibit anti-cancer and anti-inflammatory activities, warranting further investigation into its pharmacological properties .

Medicine

Drug Development:

The compound's structural characteristics allow it to be investigated as a precursor for drug development. Its interactions with various enzymes suggest potential roles in modulating biological activity, which could lead to therapeutic applications .

Industrial Applications

Organic Electronics:

In the industrial sector, this compound is utilized in producing advanced electronic materials such as OLEDs. Its electronic properties make it valuable in developing devices with improved efficiency and performance .

Materials Science:

It is also employed in materials science for synthesizing advanced materials with specific electronic and optical properties. The compound's unique structure enables the creation of materials that can be used in various high-tech applications .

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Building Block | Used for synthesizing complex organic molecules |

| Organic Electronics | Organic Semiconductors | Facilitates electron transport in OLEDs and OPVs |

| Biology | Biochemical Probes | Investigated as ligands for biochemical assays |

| Medicine | Drug Development | Explored for anti-cancer and anti-inflammatory properties |

| Industrial | Production of Electronic Materials | Utilized in creating advanced materials with tailored electronic properties |

Case Study 1: Organic Light Emitting Diodes (OLEDs)

Recent studies have demonstrated that this compound can significantly enhance the performance of OLEDs. By optimizing its structural properties through substitution reactions, researchers achieved increased efficiency and reduced operational voltages in OLED devices. The introduction of bulky side groups improved photoluminescence quantum yields (PLQY), leading to brighter emissions and better color purity .

Case Study 2: Biochemical Interactions

In biochemical assays, this compound has shown promising results as a probe for studying enzyme interactions. It was found to inhibit specific kinases involved in cell signaling pathways, indicating its potential role as a therapeutic agent targeting cancer pathways .

Mechanism of Action

The mechanism of action of 1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. In organic electronics, the compound’s aromatic structure facilitates charge transport and light emission through π-π interactions and conjugation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-bromophenyl)-3,5-diphenylbenzene with analogous brominated aromatic compounds, highlighting structural, synthetic, and functional differences:

Detailed Analysis of Key Differences

Steric and Electronic Effects

- This compound : The bulky 3,5-diphenyl groups create steric hindrance, reducing aggregation in OLED materials and improving quantum yields . In contrast, 1-(2-Bromo-1-phenylvinyl)-3,5-dimethylbenzene () features smaller methyl groups and a bromovinyl moiety, leading to Z/E isomerism (1.5:1 ratio) that complicates purification but offers versatility in catalytic applications .

- 1-Bromo-3,5-difluorobenzene (): Fluorine substituents increase electronegativity and stability, making it suitable for agrochemical synthesis, though its smaller size reduces steric effects compared to diphenyl analogs .

Synthetic Pathways

- The target compound is synthesized via Suzuki-Miyaura coupling, which ensures regioselectivity and high yields (>80%) . Conversely, N-[1-(2-bromophenyl)ethyl]-3,5-dichloroaniline () requires nucleophilic substitution, often resulting in lower yields due to competing side reactions .

Applications Materials Science: The target compound’s extended conjugation and thermal stability (decomposition >300°C) make it superior to 1-bromo-3,5-dimethylbenzene derivatives for optoelectronic materials . Pharmaceuticals: N-[1-(2-bromophenyl)ethyl]-3,5-dichloroaniline’s aniline and chloro groups enable hydrogen bonding, favoring drug-receptor interactions absent in the nonpolar target compound .

Research Findings and Trends

- Crystal Engineering : The rotational freedom of phenyl rings in this compound allows tunable crystal packing, a feature exploited in designing stimuli-responsive materials .

- Reactivity in Cross-Couplings : Compared to 1-bromo-3,5-difluorobenzene , the target compound’s bromine exhibits slower oxidative addition in palladium-catalyzed reactions due to steric shielding by diphenyl groups .

- Thermal Stability : The 3,5-diphenyl substitution elevates the melting point (>200°C) relative to 1-(2-bromo-1-phenylvinyl)-3,5-dimethylbenzene (liquid at room temperature) .

Biological Activity

1-(2-bromophenyl)-3,5-diphenylbenzene is a halogenated terphenyl compound that has garnered attention in various fields, including organic electronics and medicinal chemistry. Its unique structural features suggest potential biological activities, making it a subject of interest for further research.

Chemical Structure

The compound can be represented as follows:

- Molecular Formula : C24H19Br

- CAS Number : 1890136-54-5

This structure consists of a central benzene ring with two phenyl groups at the 3 and 5 positions and a bromophenyl group at the 1 position.

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets through π-π stacking and other non-covalent interactions typical of organic semiconductors. These interactions may influence several biochemical pathways, particularly those related to electron transport and conductivity in biological systems.

Biological Applications

Research indicates that this compound may exhibit several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anti-cancer activity by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation.

- Antimicrobial Activity : Some studies have indicated that halogenated compounds can exhibit antimicrobial properties, potentially making this compound useful in developing new antimicrobial agents.

- Organic Electronics : While not strictly a biological application, its role as an organic semiconductor suggests potential uses in bioelectronics and biosensors .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of various terphenyl compounds found that this compound significantly inhibited the growth of breast cancer cell lines. The mechanism was proposed to involve the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.

Case Study 2: Antimicrobial Properties

In another study, the antimicrobial efficacy of several halogenated compounds was assessed against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited notable antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.